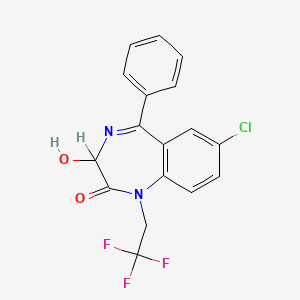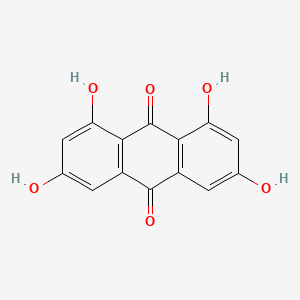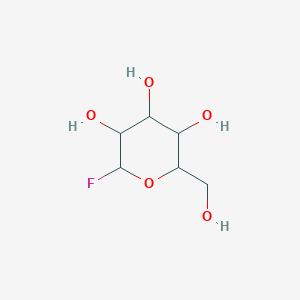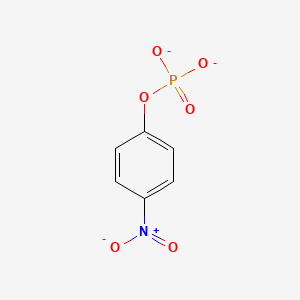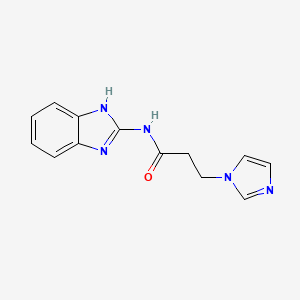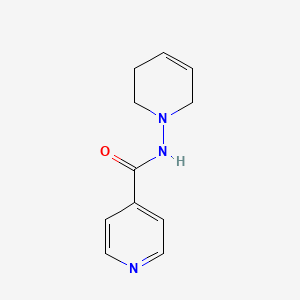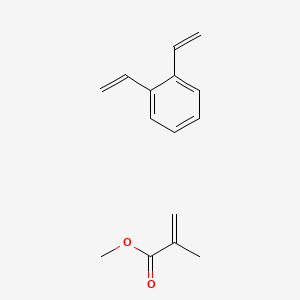
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate is a compound that combines the structural features of both 1,2-bis(ethenyl)benzene and methyl 2-methylprop-2-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with methyl 2-methylprop-2-enoate under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(ethenyl)benzene: Shares the ethenylbenzene structure but lacks the methyl 2-methylprop-2-enoate component.
Methyl 2-methylprop-2-enoate: Contains the methyl 2-methylprop-2-enoate structure but lacks the ethenylbenzene component.
Properties
CAS No. |
9017-37-2 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C5H8O2/c1-3-9-7-5-6-8-10(9)4-2;1-4(2)5(6)7-3/h3-8H,1-2H2;1H2,2-3H3 |
InChI Key |
ZXHDFKAHCABVAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1C=C |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1C=C |
Synonyms |
methylmethacrylate-divinylbenzene polymer MMA-DVB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B1229847.png)
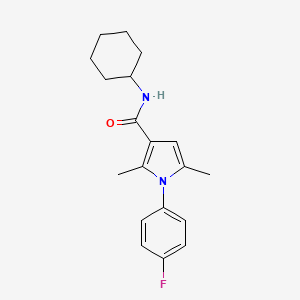
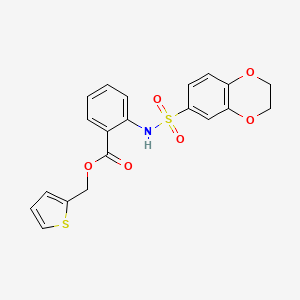
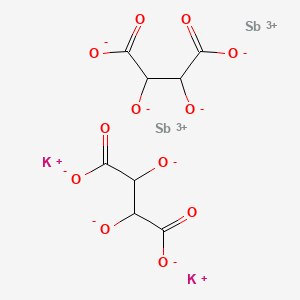
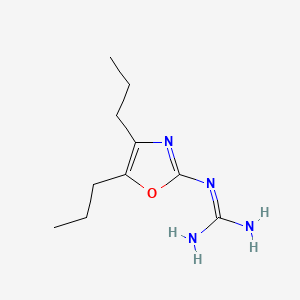
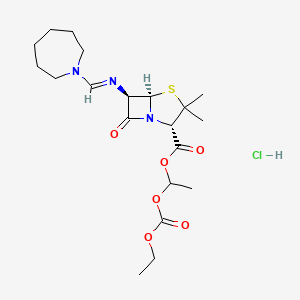
![butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B1229858.png)
